molecular formula C26H28N4O2S B2995858 N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 959505-47-6

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2995858
CAS No.: 959505-47-6
M. Wt: 460.6
InChI Key: CQYZCULXOJSPOV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a 4-methylphenyl group, and an imidazoquinazoline core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazoquinazoline core and subsequent functionalization. One common synthetic route involves the condensation of a substituted aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the imidazoquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclohexyl and 4-methylphenyl groups, along with the imidazoquinazoline core, contributes to its distinct chemical properties and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-17-11-13-18(14-12-17)16-33-26-29-21-10-6-5-9-20(21)24-28-22(25(32)30(24)26)15-23(31)27-19-7-3-2-4-8-19/h5-6,9-14,19,22H,2-4,7-8,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYZCULXOJSPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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